Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-
Description
Significance of Strained Polycyclic Systems in Academic Research
Strained polycyclic systems are molecules containing rings that force bond angles to deviate significantly from the ideal values, leading to an increase in potential energy known as ring strain. pharmacy180.com This stored energy is a key feature, making these molecules more reactive than their unstrained counterparts. pharmacy180.comuni-muenster.de For instance, molecules with substantial angle strain, such as those containing cyclopropane (B1198618) rings, readily undergo ring-opening reactions because the process releases the stored strain energy. pharmacy180.com
The heightened reactivity of these systems is not merely a chemical curiosity; it is a powerful tool in organic synthesis. nih.gov The release of molecular strain can serve as a potent driving force for chemical reactions, enabling the construction of complex molecular architectures that would be difficult to access through other means. uni-muenster.denih.gov Researchers harness this "spring-loaded" character to forge new carbon-carbon bonds and build intricate three-dimensional scaffolds, which are of increasing importance in fields like medicinal chemistry. uni-muenster.de Beyond strain release, electronic delocalization also plays a crucial role in the reactivity of these systems, particularly in molecules containing three-membered rings. nih.govacs.org
Overview of Tricyclo[3.2.1.02,4]octane Frameworks
The Tricyclo[3.2.1.02,4]octane framework is a bridged bicyclic system containing a cyclopropane ring fused to a bicyclo[3.2.1]octane core. This arrangement results in a rigid, highly strained structure. The parent scaffold is a key subunit in a variety of complex natural products, particularly in the tetracyclic diterpenoid family. researchgate.net The assembly of this bicyclic skeleton is often a critical step in the total synthesis of these biologically active molecules. researchgate.netresearchgate.net
The specific compound of interest, Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-, is a derivative of this framework. It is an alcohol with the molecular formula C₈H₁₂O and a molecular weight of approximately 124.18 g/mol . smolecule.com The "endo-anti-" designation refers to the specific stereochemistry of the hydroxyl (-OH) group at the 8-position relative to the ring system. This precise spatial arrangement is crucial as it influences the molecule's reactivity and interactions. smolecule.com Due to the inherent strain, which can exceed 30 kcal/mol, this compound is thermodynamically less stable than simpler bicyclic analogues, yet it remains isolable under laboratory conditions. smolecule.com
Table 1: Chemical Properties of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | Tricyclo[3.2.1.02,4]octan-8-ol, (1R,2R,4S,5S,8R)-rel- |
Note: Data sourced from multiple chemical databases. The IUPAC name provided reflects a specific stereoisomer.
Historical Context of Research on Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-
Research into the Tricyclo[3.2.1.02,4]octane system and its derivatives has a history rooted in the exploration of reaction mechanisms and the synthesis of complex molecules. Early studies focused on the synthesis and reactivity of various 8-substituted derivatives of this tricyclic framework. researchgate.net A key area of investigation has been solvolysis reactions—reactions where the solvent acts as the nucleophile. For example, the acetolysis of the p-bromobenzenesulfonate ester of exo-anti-tricyclo[3.2.1.02,4]octan-8-ol was studied to understand the influence of the cyclopropyl (B3062369) group on the reactivity at the C8 position. researchgate.net
The stereochemistry of these systems has also been a central theme. The photoionization and mass spectra of different geometric isomers of tricyclo[3.2.1.02,4]octanes were analyzed in the 1970s to understand their electronic structures. nist.gov Furthermore, acid-catalyzed addition reactions to related unsaturated systems, like endo-tricyclo[3.2.1.02,4]oct-6-ene, were investigated to probe the orbital control of stereochemistry. These fundamental studies on the reactivity and stereochemical behavior of the Tricyclo[3.2.1.02,4]octane scaffold have provided a foundation for its application in modern synthetic organic chemistry.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- |
| Tricyclo[3.2.1.02,4]octane |
| exo-anti-tricyclo[3.2.1.02,4]octan-8-ol |
| endo-tricyclo[3.2.1.02,4]oct-6-ene |
Structure
3D Structure
Properties
CAS No. |
16384-97-7 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
tricyclo[3.2.1.02,4]octan-8-ol |
InChI |
InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2 |
InChI Key |
KKIDVQSXZVWGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC3C1C2O |
Origin of Product |
United States |
Synthetic Methodologies for Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti and Its Stereoisomers
Strategic Approaches to the Tricyclo[3.2.1.02,4]octane Core
The construction of the tricyclo[3.2.1.02,4]octane skeleton, which features a bicyclo[2.2.1]heptane system fused with a cyclopropane (B1198618) ring, relies on a few key strategic approaches. One of the principal methods involves an initial Diels-Alder reaction to form a norbornene-type adduct, which is then further elaborated. A notable example of this strategy is the reaction between a substituted cyclopentadiene (B3395910) and cyclopropene (B1174273). researchgate.net This cycloaddition establishes the fundamental bicyclic framework and introduces substituents that can be chemically modified in subsequent steps.
Another significant strategy is the cyclopropanation of a pre-existing norbornene derivative. This approach directly introduces the three-membered ring onto the bicyclic system. The stereochemical outcome of this addition is crucial and can be controlled by the choice of reagents and the stereochemistry of the starting norbornene. A specific example of this is the reaction of 7,7-dimethoxynorbornene with diazomethane (B1218177) in the presence of a copper(I) chloride catalyst, which stereoselectively forms the exo-fused cyclopropane ring. researchgate.net
Synthesis of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-
The synthesis of the specific endo-anti- stereoisomer of Tricyclo[3.2.1.02,4]octan-8-ol involves a multi-step sequence that carefully controls the stereochemistry at each stage.
Dechlorination and Catalytic Hydrogenation Routes
A documented route to the endo- tricyclic core begins with a Diels-Alder cycloaddition between 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (B1329435) and cyclopropene. researchgate.net This reaction yields the endo adduct, establishing the initial relative stereochemistry. The resulting polychlorinated bicyclic system then undergoes a two-step reduction process.
First, a dechlorination reaction is performed using sodium in tert-butyl alcohol. researchgate.net This step removes the chlorine atoms from the framework. Following dechlorination, the intermediate is subjected to catalytic hydrogenation to reduce any remaining double bonds and yield the saturated endo-8,8-dimethoxytricyclo[3.2.1.02,4]octane. researchgate.net This dimethoxy derivative serves as a key precursor, which can then be converted to the target endo-anti- alcohol through further functional group manipulations.
Reduction of Monoadducts in Tricyclo[3.2.1.02,4]octane Synthesis
The reduction of ketone precursors is a common and effective method for synthesizing the alcohol derivatives of the tricyclo[3.2.1.02,4]octane system. The stereochemical outcome of the reduction is highly dependent on the steric environment of the carbonyl group and the reducing agent employed. For instance, the reduction of specific monoadducts, which are acetates of the corresponding alcohols, leads to the formation of exo- and endo-syn-tricyclo[3.2.1.02,4]octan-8-ols. researchgate.net The accessibility of the carbonyl face to the hydride reagent dictates whether the resulting alcohol assumes an exo or endo configuration.
CuCl-CH2N2 Reactions in Stereoselective Synthesis
The Simmons-Smith-type cyclopropanation reaction using diazomethane (CH2N2) and a copper(I) chloride (CuCl) catalyst is a powerful tool for the stereoselective synthesis of the tricyclo[3.2.1.02,4]octane core. When applied to 7,7-dimethoxynorbornene, this reaction exclusively produces the exo isomer of the corresponding tricyclic ether. researchgate.net This high stereoselectivity is attributed to the steric hindrance of the methoxy (B1213986) bridge, which directs the cyclopropanating agent to the less hindered exo face of the double bond. The resulting product can then be hydrolyzed and reduced to furnish the exo-syn alcohol. researchgate.net
Stereoselective Synthesis of Tricyclo[3.2.1.02,4]octan-8-ol Stereoisomers (exo-anti, exo-syn, endo-syn)
The synthesis of all four stereoisomers of Tricyclo[3.2.1.02,4]octan-8-ol (exo-anti, exo-syn, endo-anti, and endo-syn) has been accomplished, allowing for detailed studies of their comparative reactivity. researchgate.net The synthetic routes rely on controlling the stereochemistry of the cyclopropane ring fusion (exo or endo) and the orientation of the C-8 hydroxyl group (syn or anti relative to the cyclopropane ring).
The synthesis of the exo-syn alcohol is achieved via the CuCl-catalyzed reaction with 7,7-dimethoxynorbornene followed by hydrolysis and reduction. researchgate.net The exo- and endo-syn acetates can be formed as monoadducts in a ratio of 5 to 1, and subsequent reduction of these compounds provides the corresponding alcohols. researchgate.net The synthesis of the exo-anti isomer has also been achieved, with its p-bromobenzenesulfonate ester being used in solvolysis studies. researchgate.net
| Stereoisomer | Key Synthetic Strategy |
|---|---|
| endo-anti | Diels-Alder of tetrachlorocyclopentadiene (B3056173) derivative and cyclopropene, followed by dechlorination and hydrogenation. researchgate.net |
| exo-syn | CuCl-catalyzed cyclopropanation of 7,7-dimethoxynorbornene, followed by hydrolysis and reduction. researchgate.net |
| endo-syn | Formation as a minor monoadduct (acetate), followed by reduction. researchgate.net |
| exo-anti | Synthesized for solvolysis studies of its p-bromobenzenesulfonate ester. researchgate.net |
Generation of Tricyclo[3.2.1.02,4]octan-8-ylidene Intermediates from Precursors
The corresponding carbene, tricyclo[3.2.1.02,4]octan-8-ylidene, is a highly reactive intermediate that has been generated from various precursors to study its chemical behavior. The endo stereoisomer of this carbene has been produced by the thermolysis of the sodium salt of endo-tricyclo[3.2.1.02,4]octan-8-one tosylhydrazone. researchgate.net This decomposition reaction liberates nitrogen gas and generates the divalent carbon species.
Alternatively, endo-tricyclo[3.2.1.02,4]octan-8-ylidene can be generated through the thermal or photolytic decomposition of a Δ3-1,3,4-oxadiazoline precursor. researchgate.net The carbene generated in this manner has been shown to react stereoselectively with trapping agents like acrylonitrile (B1666552) and diethylamine (B46881). researchgate.net In contrast, the exo-tricyclo[3.2.1.02,4]oct-8-ylidene shows different reactivity, yielding distinct rearrangement products. researchgate.net
| Carbene Intermediate | Precursor | Generation Method |
|---|---|---|
| endo-Tricyclo[3.2.1.02,4]octan-8-ylidene | Sodium salt of endo-tricyclo[3.2.1.02,4]octan-8-one tosylhydrazone | Thermolysis researchgate.net |
| endo-Tricyclo[3.2.1.02,4]octan-8-ylidene | Δ3-1,3,4-Oxadiazoline 6 | Thermolysis or Photolysis researchgate.net |
| exo-Tricyclo[3.2.1.02,4]oct-8-ylidene | Not specified | Not specified researchgate.net |
Thermolytic Methods for Carbene Generation
Thermolysis of specific precursors provides a direct route to endo-tricyclo[3.2.1.02,4]octan-8-ylidene. One of the primary methods involves the thermal decomposition of the sodium salt of endo-tricyclo[3.2.1.02,4]octan-8-one tosylhydrazone. This reaction generates the carbene, which then undergoes a series of rearrangements and insertions, leading to a complex mixture of hydrocarbon products. The distribution of these products underscores the high reactivity of the carbene intermediate and the influence of the strained tricyclic framework on its subsequent reactions.
The major products observed from the vacuum pyrolysis of the sodium salt of endo-tricyclo[3.2.1.02,4]octan-8-one tosylhydrazone include rearrangement products such as cyclohepta-1,4-diene and bicyclo[3.3.0]octa-1,7-diene, as well as the reduction product endo-tricyclo[3.2.1.02,4]octane. The formation of these compounds is indicative of the intricate potential energy surface of the carbene and the accessibility of various reaction channels.
| Precursor | Conditions | Products | Yield (%) |
| Sodium salt of endo-tricyclo[3.2.1.02,4]octan-8-one tosylhydrazone | Vacuum Pyrolysis | endo-tricyclo[3.2.1.02,4]octane | 21 |
| cyclohepta-1,4-diene | 14 | ||
| bicyclo[3.3.0]octa-1,7-diene | 9.0 | ||
| bicyclo[3.3.0]octa-1,6-diene | 4.8 | ||
| toluene | 3.9 | ||
| cyclohepta-1,3-diene | 3.5 |
Another thermolytic method for generating endo-tricyclo[3.2.1.02,4]octan-8-ylidene involves the decomposition of a Δ³-1,3,4-oxadiazoline precursor. The thermolysis of this compound in the presence of a trapping agent, such as diethylamine, leads to the efficient formation of the corresponding insertion product. For instance, the reaction with diethylamine yields the tertiary amine, N,N-diethyl-tricyclo[3.2.1.02,4]octan-8-amine, in good yield. This demonstrates that the thermally generated carbene can be effectively intercepted by suitable reagents, providing a pathway to functionalized derivatives.
Photolytic Methods for Carbene Generation
Photolysis offers an alternative, milder method for the generation of endo-tricyclo[3.2.1.02,4]octan-8-ylidene from appropriate precursors. The photolytic decomposition of a Δ³-1,3,4-oxadiazoline derivative has been investigated as a source of this carbene. Interestingly, the outcome of the reaction can be highly dependent on the reaction conditions and the trapping agent employed.
While thermolysis of the oxadiazoline in diethylamine leads to the expected carbene insertion product, photolysis under similar conditions results in a different reaction pathway. Specifically, the photolysis of the oxadiazoline in diethylamine leads to the reduction of the diazo group and the regeneration of the corresponding acetyl hydrazone. This highlights a significant divergence in the reactivity of the precursor under thermal versus photolytic conditions.
However, the photolytically generated carbene can be successfully trapped by other reagents. For example, when the photolysis is carried out in the presence of acrylonitrile, the carbene is trapped stereoselectively to form the corresponding cyclopropane derivative in high yield. This indicates that the photolytic method is a viable route for generating the carbene, provided a suitable trapping agent is present to intercept it before it undergoes alternative reactions.
| Precursor | Conditions | Trapping Agent | Product | Yield (%) |
| Δ³-1,3,4-oxadiazoline derivative | Thermolysis | Diethylamine | N,N-diethyl-tricyclo[3.2.1.02,4]octan-8-amine | 77 |
| Δ³-1,3,4-oxadiazoline derivative | Photolysis | Diethylamine | Acetyl hydrazone (reduction product) | - |
| Δ³-1,3,4-oxadiazoline derivative | Photolysis | Acrylonitrile | Cyclopropane adduct | High |
Synthetic Routes to Functionalized Tricyclo[3.2.1.02,4]octane Derivatives
The functionalization of the tricyclo[3.2.1.02,4]octane skeleton, particularly from the stereoisomers of tricyclo[3.2.1.02,4]octan-8-ol, provides access to a range of derivatives. These derivatives have been instrumental in mechanistic studies, particularly in the investigation of solvolysis reactions, owing to the unique stereoelectronic properties of the tricyclic system. The primary route for functionalization involves reactions of the hydroxyl group at the C8 position.
A common strategy for functionalization is the conversion of the alcohol to various esters. These ester derivatives, such as p-nitrobenzoates, p-bromobenzenesulfonates (brosylates), and acetates, serve as excellent leaving groups in solvolysis studies, allowing for the investigation of carbocationic intermediates. The synthesis of these esters is typically achieved through standard esterification procedures, reacting the parent alcohol with the corresponding acyl chloride or sulfonyl chloride in the presence of a base like pyridine.
The synthesis of the four stereoisomers of tricyclo[3.2.1.02,4]octan-8-ol (exo-anti, exo-syn, endo-anti, and endo-syn) allows for a systematic study of the effect of stereochemistry on reactivity. Each of these isomers can be converted to its corresponding ester derivative, providing a platform to probe the intricate details of anchimeric assistance and rearrangement pathways in this rigid polycyclic system.
| Starting Material | Reagent | Product |
| endo-anti-Tricyclo[3.2.1.02,4]octan-8-ol | p-Nitrobenzoyl chloride | endo-anti-Tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate |
| exo-anti-Tricyclo[3.2.1.02,4]octan-8-ol | p-Bromobenzenesulfonyl chloride | exo-anti-Tricyclo[3.2.1.02,4]octan-8-yl p-bromobenzenesulfonate |
| exo-syn-Tricyclo[3.2.1.02,4]octan-8-ol | Acetic anhydride | exo-syn-Tricyclo[3.2.1.02,4]octan-8-yl acetate (B1210297) |
| endo-syn-Tricyclo[3.2.1.02,4]octan-8-ol | p-Nitrobenzoyl chloride | endo-syn-Tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate |
Beyond esterification, other functional group transformations of the hydroxyl group, such as oxidation to the corresponding ketone (tricyclo[3.2.1.02,4]octan-8-one) and substitution reactions, represent potential routes to further functionalized derivatives. These transformations, however, are less documented in the context of preparing a diverse library of compounds and have primarily been utilized in the synthesis of the alcohol precursors themselves.
Chemical Reactivity and Mechanistic Studies of Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti
Solvolytic Reactions of Tricyclo[3.2.1.02,4]octan-8-ol Derivatives
The solvolysis of derivatives of endo-anti-Tricyclo[3.2.1.02,4]octan-8-ol is characterized by exceptional reactivity due to the profound influence of the endo-cyclopropyl group. smolecule.comubc.ca The stereochemical arrangement of the tricyclic system plays a critical role in determining the reaction pathways and rates. smolecule.com
Derivatives such as p-nitrobenzoates (OPNB) and p-bromobenzenesulfonates (brosylates, OSO2ArBr) are commonly used to study solvolytic reactions because they are excellent leaving groups, facilitating the formation of a carbocationic intermediate. The solvolysis of the p-bromobenzenesulfonate ester of the related exo-anti-tricyclo[3.2.1.02,4]octan-8-ol was found to undergo acetolysis at 206°C with a rate constant of 8.0 × 10-5 sec-1. researchgate.net In contrast, the solvolysis of endo-anti-tricyclo[3.2.1.02,4]oct-8-yl derivatives proceeds with significant rate enhancement, highlighting the role of the endo-cyclopropyl group. smolecule.comubc.ca
Hydrolysis of the endo-anti p-nitrobenzoate in 70% aqueous dioxane results in a highly regioselective rearrangement, exclusively yielding endo-tricyclo[5.1.0.04,8]oct-3-yl products. smolecule.com This contrasts sharply with the behavior of other stereoisomers, such as the exo-syn and endo-syn brosylates, which produce complex mixtures of rearranged products upon acetolysis. smolecule.com
Table 1: Solvolysis Data for Tricyclo[3.2.1.02,4]octan-8-yl Derivatives
| Isomer | Leaving Group | Conditions | Key Observation | Reference |
|---|---|---|---|---|
| endo-anti | p-Nitrobenzoate | 70% aq. dioxane | Exclusive formation of rearranged endo-tricyclo[5.1.0.04,8]oct-3-yl products | smolecule.com |
| exo-anti | p-Bromobenzenesulfonate | Acetolysis, 206°C | Little effect on solvolytic activity from exo-cyclopropyl group | researchgate.net |
The solvolytic behavior of endo-anti-tricyclo[3.2.1.02,4]octan-8-yl derivatives provides a classic example of anchimeric assistance, or neighboring group participation. smolecule.comresearchgate.net The strategically positioned endo-cyclopropyl group directly participates in the ionization step, facilitating the departure of the leaving group. smolecule.comubc.ca This participation stems from the unique electronic properties of the cyclopropyl (B3062369) group, which can donate electron density from its Walsh orbitals, exhibiting olefin-like character to stabilize the developing positive charge. smolecule.com
This interaction leads to the formation of a stabilized, bridged, nonclassical cationic intermediate. smolecule.comresearchgate.net For this anchimeric assistance to be effective, specific geometric requirements must be met, where the leaving group, the carbon undergoing substitution, and the participating cyclopropyl group are properly aligned. smolecule.com The rigid framework of the endo-anti isomer provides this optimal preorganization, leading to significant rate enhancements and high product selectivity. smolecule.com
Kinetic studies are crucial for quantifying the influence of the cyclopropyl group on solvolysis rates. A key research objective has been to determine whether a suitably oriented cyclopropyl group can provide a large anchimeric assistance to ionization, similar to the well-documented participation by double bonds in compounds like 7-norbornenyl derivatives. ubc.ca
The exceptional solvolytic reactivity of the endo-anti system is a direct result of the positioning of the cyclopropyl group relative to the reaction center. smolecule.com While specific rate constants for the endo-anti isomer compared to a non-participating model are not detailed in the provided search results, the qualitative descriptions consistently point to a dramatic rate acceleration. smolecule.comubc.ca The minimal impact of the exo-cyclopropyl group on the solvolysis rate of the exo-anti isomer serves as a control, demonstrating that the stereochemical placement is paramount for participation. researchgate.net
The solvolysis of endo-anti-tricyclo[3.2.1.02,4]octan-8-yl derivatives proceeds through the formation of a highly delocalized, nonclassical carbonium ion. smolecule.comresearchgate.net Upon departure of the leaving group, the participating endo-cyclopropyl ring opens, leading to the formation of the 2,4-ethanotrishomocyclopropenyl cation as a key intermediate. smolecule.com This symmetrical, bridged cation dictates the stereochemistry of the final products. researchgate.net The subsequent attack by a solvent molecule (e.g., water in aqueous dioxane) occurs in a highly regioselective manner, leading exclusively to the observed rearranged tricyclic alcohol products. smolecule.com This mechanistic pathway explains why direct substitution products are not formed and why a single, rearranged product is obtained with such high fidelity. smolecule.com
Carbene Reactivity and Trapping Reactions of endo-Tricyclo[3.2.1.02,4]octan-8-ylidene
endo-Tricyclo[3.2.1.02,4]octan-8-ylidene is a carbene, a highly reactive, neutral species with a divalent carbon atom. It can be generated via the thermolysis of the sodium salt of endo-tricyclo[3.2.1.02,4]octan-8-one tosylhydrazone. researchgate.netoup.com The reactivity of this carbene is significantly influenced by homoconjugative interaction between the vacant p-orbital of the divalent carbon and the symmetric Walsh orbitals of the adjacent cyclopropane (B1198618) ring. researchgate.netoup.com This interaction stabilizes the carbene, classifying it as a "foiled carbene," where intramolecular cyclopropane formation is geometrically prevented, but the interaction still dictates the ultimate reaction products. researchgate.net
When generated in the absence of efficient trapping agents, the carbene undergoes rearrangement, yielding a variety of hydrocarbon products. oup.com
Table 2: Product Distribution from Thermolysis of the Sodium Salt of endo-Tricyclo[3.2.1.02,4]octan-8-one Tosylhydrazone
| Product | Yield (%) |
|---|---|
| endo-Tricyclo[3.2.1.02,4]octane | 21 |
| Cyclohepta-1,4-diene | 14 |
| Bicyclo[3.3.0]octa-1,7-diene | 9.0 |
| Bicyclo[3.3.0]octa-1,6-diene | 4.8 |
| Toluene | 3.9 |
Source: oup.com
Despite the presence of a formally electron-deficient divalent carbon, endo-tricyclo[3.2.1.02,4]octan-8-ylidene exhibits nucleophilic character in its reactions with electron-poor alkenes. researchgate.net This behavior is a characteristic of foiled carbenes. researchgate.net The carbene can be trapped stereoselectively and in high yields by reagents like acrylonitrile (B1666552). researchgate.net This reaction demonstrates that the carbene acts as a nucleophile, attacking the electron-deficient double bond of the alkene. researchgate.net Interestingly, the carbene's behavior can be dualistic; while it is nucleophilic towards electron-poor alkenes, it behaves as an electrophile when reacting with very electron-rich species, such as diethylamine (B46881). researchgate.net
Electrophilic Character of the Carbene with Electron-Rich Species
The carbene generated from Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, namely endo-tricyclo[3.2.1.02,4]oct-8-ylidene, exhibits dual reactivity, behaving as a nucleophile towards electron-poor alkenes and as an electrophile towards electron-rich species. A notable example of its electrophilic character is its reaction with diethylamine. In this reaction, the carbene readily interacts with the electron-rich amine, highlighting its electrophilic nature. This dual reactivity is a hallmark of "foiled carbenes," where the expected nucleophilicity is modulated by the electronic environment.
Stereoselective Trapping Mechanisms
The trapping of endo-tricyclo[3.2.1.02,4]oct-8-ylidene by various reagents proceeds with a high degree of stereoselectivity. For instance, its reaction with both acrylonitrile (an electron-poor alkene) and diethylamine (an electron-rich species) results in stereoselective product formation. This stereoselectivity is attributed to the rigid tricyclic framework, which dictates the trajectory of the approaching reagent. The steric hindrance imposed by the cage-like structure ensures that the trapping agent can only approach from the less hindered face, leading to the preferential formation of one stereoisomer.
Isomerization Pathways of the Carbene
In the absence of efficient trapping agents, endo-tricyclo[3.2.1.02,4]oct-8-ylidene undergoes isomerization, a common fate for carbenes. When the reactions are carried out in solvents like cyclohexane (B81311) or cyclohexene, isomerization becomes the favored pathway. The thermolysis of the sodium salt of endo-tricyclo[3.2.1.02,4]octan-8-one tosylhydrazone, a precursor to the carbene, yields a mixture of products including cyclohepta-1,4-diene and cyclohepta-1,3-diene. These products arise from rearrangements involving the strained tricyclic system, driven by the release of ring strain. In contrast, the exo-tricyclo[3.2.1.02,4]oct-8-ylidene isomerizes to different products, indicating that the stereochemistry of the carbene precursor significantly influences the isomerization pathway.
Electrophilic Addition Reactions and Cyclopropane Ring Opening
The strained cyclopropane ring in Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, and its derivatives is susceptible to electrophilic attack, leading to ring-opening reactions. The regiochemistry and stereochemistry of these reactions are influenced by a combination of electronic and steric factors.
Regiochemistry of Electrophilic Addition to the Cyclopropane Ring
The regiochemistry of electrophilic addition to the cyclopropane ring of endo-tricyclo[3.2.1.02,4]octane has been investigated using electrophiles such as the deuteron (B1233211) (from methanol-d1) and mercuric ions. researchgate.net In the reaction with deuteron, cleavage of the most substituted cyclopropane bond is observed. researchgate.net Similarly, reaction with mercuric acetate (B1210297) in methanol (B129727) results in the opening of the most substituted bond of the cyclopropane ring. researchgate.net These findings suggest that the stability of the resulting carbocation intermediate plays a crucial role in determining the site of electrophilic attack.
Stereochemistry of Cyclopropane Ring Opening (Edge vs. Corner Attack)
The stereochemical outcome of cyclopropane ring opening can be rationalized by considering two primary modes of electrophilic attack: "edge" attack and "corner" attack. In the reaction of endo-tricyclo[3.2.1.02,4]octane with deuteron and mercuric ions, the electrophile attacks the corner of the cyclopropane ring. researchgate.net For instance, the reaction with mercuric acetate in methanol proceeds via corner attack of the mercuric ion, followed by nucleophilic attack of methanol with inversion of configuration and without skeletal rearrangement. researchgate.net The preference for corner attack in this system is attributed to favorable orbital interactions and the specific geometry of the tricyclic framework. Molecular orbital calculations have been employed to rationalize the observed stereoselectivity, considering factors such as HOMO-LUMO interactions and orbital distributions. canterbury.ac.nz
The following table summarizes the observed stereochemistry for the reaction of endo-tricyclo[3.2.1.02,4]octane with different electrophiles:
| Electrophile | Mode of Attack | Stereochemical Outcome |
| Deuteron (D+) | Corner | Cleavage of the most substituted bond |
| Mercuric Acetate (Hg(OAc)2) | Corner | Nucleophilic attack with inversion |
Preferential Addition to Double Bonds vs. Cyclopropane Rings in Unsaturated Analogues
In unsaturated analogues containing both a double bond and a cyclopropane ring, the site of electrophilic addition is dependent on the nature of the electrophile and the reaction conditions. For instance, in the bromination of exo-tricyclo[3.2.2.02,4]non-6-ene in carbon tetrachloride, the reaction occurs preferentially at the double bond. acs.org The addition is favored from the less hindered face, anti to the cyclopropane ring. acs.org However, in a more polar solvent like methanol, corner attack of bromine on the cyclopropane ring competes with addition to the double bond. acs.org This indicates that the stability of the cationic intermediate, influenced by the solvent, plays a significant role in directing the regioselectivity of the electrophilic attack.
The table below outlines the preferential site of electrophilic addition in an unsaturated analogue:
| Substrate | Electrophile / Solvent | Preferential Site of Attack |
| exo-Tricyclo[3.2.2.02,4]non-6-ene | Br2 / CCl4 | Double Bond |
| exo-Tricyclo[3.2.2.02,4]non-6-ene | Br2 / CH3OH | Double Bond and Cyclopropane Ring (competing) |
Rearrangement Reactions Involving Tricyclo[3.2.1.0²,⁴]octane Systems
The rigid and strained structure of the tricyclo[3.2.1.0²,⁴]octane skeleton makes it a substrate for a variety of rearrangement reactions. These transformations are often initiated by the formation of a carbocation within the molecule, which then undergoes skeletal reorganization to yield more stable products. The nature of the catalyst or assisting species can significantly influence the reaction's outcome.
Acid-Catalyzed Rearrangements
Acid-catalyzed reactions of tricyclo[3.2.1.0²,⁴]octane systems proceed via carbocationic intermediates, leading to products with rearranged carbon skeletons. The high strain energy of the cyclopropyl group makes it susceptible to cleavage upon protonation. Studies involving the addition of acids to derivatives like endo-tricyclo[3.2.1.0²,⁴]oct-6-ene have shown that the stereochemistry of the products is governed by orbital control. arkat-usa.org
Computational studies using density functional theory (DFT) have been employed to rationalize the solvolytic rearrangements of various 6-tricyclo[3.2.1.0²,⁴]octyl brosylates. These studies indicate that a few key intermediate cations on the C₈H₁₁⁺ potential energy surface can account for the experimentally observed product distributions, without needing to invoke "memory effects". arkat-usa.org The rearrangement pathways are dictated by the drive to relieve ring strain and form more stable carbocations. For instance, protonation of the cyclopropane ring can lead to a series of bond migrations resulting in bicyclo[3.2.1]octane or bicyclo[2.2.2]octane systems.
Key findings from these studies are summarized below:
| Reactant System | Catalyst/Conditions | Major Rearrangement Products | Reference |
| endo-tricyclo[3.2.1.0²,⁴]oct-6-ene | Acid catalysis | Bicyclo[3.2.1]octene derivatives | arkat-usa.org |
| 6-tricyclo[3.2.1.0²,⁴]octyl brosylates | Solvolysis (e.g., in acetic acid) | Bicyclo[3.2.1]octyl acetates, tricyclo[3.2.1.0²,⁷]octyl acetates | arkat-usa.org |
| exo-tricyclo[3.2.1.0²,⁴]oct-6-ene | Acid-catalyzed addition of methanol | 6-exo-methoxy-exo-tricyclo[3.2.1.0²,⁴]octane | researchgate.net |
Metal Cation Assisted Rearrangements
Metal cations, acting as Lewis acids, can also facilitate the rearrangement of tricyclo[3.2.1.0²,⁴]octane systems. These interactions often involve the complexation of the metal ion with the cyclopropyl group or other functional groups within the molecule. The electrophilic nature of the metal cation assists in the cleavage of C-C bonds, initiating skeletal reorganization.
For example, mercuric ions (Hg²⁺) have been shown to react with exo- and endo-tricyclo[3.2.1.0²,⁴]octane. arkat-usa.org The reaction proceeds via "corner attack" on the cyclopropyl ring, leading to organomercurial compounds that can be further transformed. arkat-usa.org Similarly, rhodium catalysts have been used to mediate reactions of related unsaturated systems, such as exo-tricyclo[3.2.1.0²,⁴]octene, although these may lead to cycloaddition products rather than simple skeletal rearrangements. acs.org The interaction with the metal alters the electron distribution in the tricyclic system, lowering the activation energy for bond cleavage and subsequent rearrangement.
Wagner-Meerwein Type Rearrangements in Related Systems
The Wagner-Meerwein rearrangement is a classic carbocation-driven 1,2-shift of an alkyl, aryl, or hydride group. This type of rearrangement is prevalent in the chemistry of bicyclic and polycyclic systems, including derivatives of the tricyclo[3.2.1.0²,⁴]octane framework. acs.orggla.ac.uk These shifts are fundamental in converting one carbon skeleton into another, often leading to a thermodynamically more stable isomer.
A notable application of this rearrangement is the conversion of a bicyclo[2.2.2]octane skeleton to a bicyclo[3.2.1]octane system. rhhz.net This transformation is typically achieved by generating a carbocation at a suitable position, often by the departure of a good leaving group like a sulfonate ester. The subsequent concerted 1,2-shift of a carbon-carbon bond relieves strain and results in the rearranged product. For instance, the solvolysis of benzobicyclo[2.2.2]octenyl brosylates leads to products with the benzobicyclo[3.2.1]octadiene skeleton. acs.org This principle is directly applicable to understanding potential rearrangements of carbocations derived from tricyclo[3.2.1.0²,⁴]octan-8-ol, where the initial cation could undergo a Wagner-Meerwein shift to form a more stable bicyclic system.
Derivatization Pathways of Tricyclo[3.2.1.0²,⁴]octan-8-ol, endo-anti-
The hydroxyl group at the C-8 position of the tricyclo[3.2.1.0²,⁴]octane skeleton is a key functional handle for further chemical modifications. Esterification and etherification reactions are common pathways for derivatization, often used to install leaving groups for solvolysis studies or to introduce new functionalities.
Synthesis of Sulfonate Esters
Sulfonate esters, such as tosylates (p-toluenesulfonates) and brosylates (p-bromobenzenesulfonates), are excellent leaving groups and their synthesis from alcohols is a crucial step in studying reaction mechanisms involving carbocations. The synthesis of sulfonate esters from tricyclo[3.2.1.0²,⁴]octan-8-ol, endo-anti- and its stereoisomers has been reported.
These esters are typically prepared by reacting the parent alcohol with the corresponding sulfonyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct. For example, 3-phenyl-3-aza-endo-tricyclo[3.2.1.0²,⁴]octan-anti-8-ol has been converted to its p-toluenesulfonate ester to study the participation of the aziridine (B145994) ring in solvolysis. researchgate.net Similarly, the p-bromobenzenesulfonate ester of exo-anti-tricyclo[3.2.1.0²,⁴]octan-8-ol has been synthesized and its acetolysis rate measured to investigate the electronic effects of the cyclopropyl group. researchgate.net
| Parent Alcohol | Reagent | Product | Reference |
| 3-Phenyl-3-aza-endo-tricyclo[3.2.1.0²,⁴]octan-anti-8-ol | p-Toluenesulfonyl chloride | 3-Phenyl-3-aza-endo-tricyclo[3.2.1.0²,⁴]octan-anti-8-yl p-toluenesulfonate | researchgate.net |
| exo-anti-tricyclo[3.2.1.0²,⁴]octan-8-ol | p-Bromobenzenesulfonyl chloride | exo-anti-tricyclo[3.2.1.0²,⁴]octan-8-yl p-bromobenzenesulfonate | researchgate.net |
Other Esterifications and Etherifications
Beyond sulfonate esters, the hydroxyl group of tricyclo[3.2.1.0²,⁴]octan-8-ol can be converted into other esters and ethers. Acetate esters are commonly formed and have been identified as products in solvolysis reactions where acetic acid is the solvent. researchgate.net For instance, the acetolysis of the p-bromobenzenesulfonate ester of exo-anti-tricyclo[3.2.1.0²,⁴]octan-8-ol would yield the corresponding acetate ester, likely alongside rearranged products. researchgate.net
Etherification can be achieved through various methods. Acid-catalyzed addition of alcohols to related unsaturated systems, like exo-tricyclo[3.2.1.0²,⁴]oct-6-ene, has been shown to produce methoxy (B1213986) ethers, demonstrating a pathway to introduce alkoxy groups into the tricyclic system. researchgate.net These derivatives are valuable for studying the influence of different functional groups on the reactivity and properties of the tricyclo[3.2.1.0²,⁴]octane framework.
Stereochemical Aspects and Conformational Analysis of Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti
Nomenclatural Specificity: Understanding "endo-anti-" Stereochemistry
The compound Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, possesses a complex three-dimensional structure, and its formal name precisely describes the spatial arrangement of its constituent parts. The nomenclature can be broken down to understand the specific stereochemistry.
The parent structure is a bicyclo[3.2.1]octane system. This consists of an eight-carbon skeleton with two bridgehead carbons (C1 and C5) connected by three bridges of three carbons (C2-C3-C4), two carbons (C6-C7), and one carbon (C8). The designation "tricyclo" indicates a third ring, which is formed by an additional bond between carbons 2 and 4, as specified by the superscript "02,4". This creates a cyclopropane (B1198618) ring fused to the bicyclo[3.2.1]octane framework.
The stereochemical descriptors "endo" and "anti" define the relative orientation of the cyclopropane ring and the hydroxyl (-OH) group at the C8 position, respectively.
"endo" : This descriptor specifies the orientation of the fused cyclopropane ring. In the tricyclo[3.2.1.02,4]octane system, the cyclopropane ring formed by the C2-C4 bond is on the same side of the six-membered ring as the one-carbon bridge (C8). This is contrasted with the "exo" isomer, where the cyclopropane ring would be on the opposite side.
"anti" : This descriptor, according to IUPAC nomenclature for bicyclic systems, refers to the orientation of the substituent on the one-carbon bridge (C8). qmul.ac.uk An "anti" substituent points away from the lowest numbered bridge (the C2-C3-C4 bridge) and towards the highest numbered bridge (the C6-C7 bridge). qmul.ac.uk The alternative, a "syn" substituent, would point towards the C2-C3-C4 bridge.
Therefore, the "endo-anti-" designation specifies the diastereomer where the cyclopropane ring is endo, and the C8-hydroxyl group is oriented anti, pointing toward the C6-C7 ethano bridge. This precise spatial arrangement is critical as it governs the molecule's stability and chemical reactivity. smolecule.com
Determination of Absolute and Relative Stereochemistry
The definitive three-dimensional structure and relative stereochemistry of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, and its related isomers are established through a combination of spectroscopic methods, X-ray crystallography, and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the stereochemistry of these rigid systems.
1H NMR: The chemical shifts and, more importantly, the coupling constants between protons provide a wealth of structural information. The rigid, strained framework leads to unique coupling patterns that can help assign the relative positions of protons.
Nuclear Overhauser Effect (NOE): NOE spectroscopy is particularly powerful for determining through-space proximity of protons. For the "anti" isomer, NOE enhancements would be expected between the proton on C8 and the protons on the C6-C7 bridge. Conversely, the "syn" isomer would show NOEs between the C8 proton and protons on the C2, C3, and C4 atoms.
X-ray Crystallography offers unambiguous proof of stereochemistry in the solid state. Analysis of a suitable crystalline derivative can provide precise bond lengths, bond angles, and the relative spatial arrangement of all atoms, confirming the "endo" fusion of the cyclopropane ring and the "anti" position of the hydroxyl group. rsc.org
Chemical Correlation through stereospecific synthesis is also used to establish stereochemistry. The synthesis of the four possible isomers of tricyclo[3.2.1.02,4]octan-8-ol has been described, starting from precursors of known stereochemistry. ubc.ca For example, the reaction of diazomethane (B1218177) with anti-7-norbornenol yields the exo-anti isomer, demonstrating how the stereochemistry of the starting material can control the stereochemical outcome of the product. ubc.ca The endo isomers were prepared via a different route involving a Diels-Alder reaction with cyclopropene (B1174273), with the final isomers being separated by preparative gas-liquid phase chromatography and characterized. ubc.ca
Conformational Flexibility and Rigidity of the Tricyclic System
The tricyclo[3.2.1.02,4]octane framework is characterized by its exceptional rigidity and high degree of strain. The fusion of the cyclopropane ring onto the bicyclo[3.2.1]octane skeleton severely restricts conformational movement, locking the molecule into a well-defined shape. smolecule.com
This rigidity results in significant internal strain, which is a combination of angle strain and torsional strain. The total strain energy of the tricyclo[3.2.1.02,4]octane system is estimated to be over 30 kcal/mol, placing it among the more highly strained and thermodynamically unstable, yet kinetically stable, polycyclic systems. smolecule.com
Angle Strain: The primary source of angle strain is the three-membered cyclopropane ring, where the internal C-C-C bond angles are compressed to approximately 60° from the ideal tetrahedral angle of 109.5°. This deviation induces high strain. Additional angle distortions are present throughout the rest of the bicyclic framework to accommodate the fused ring. smolecule.com
Torsional Strain: The constrained geometry forces many carbon-hydrogen bonds along the periphery of the molecule into energetically unfavorable eclipsed or nearly-eclipsed conformations. The cyclopropane ring, in particular, experiences severe torsional strain as its bonds are locked in a fully eclipsed arrangement. smolecule.com
This combination of high rigidity and significant strain energy is a defining feature of the molecule, rendering it a high-energy species primed for reactions that can alleviate this strain.
| Compound | Ring Type | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclohexane (B81311) | Monocyclic | 0.0 |
| Bicyclo[2.2.1]heptane (Norbornane) | Bicyclic | 16.0 |
| Cyclopropane | Monocyclic | 27.6 |
| Tricyclo[3.2.1.02,4]octane | Tricyclic | >30 |
| Bicyclo[1.1.0]butane | Bicyclic | 66.5 |
Influence of Stereochemistry on Reaction Pathways and Selectivity
The specific "endo-anti-" stereochemistry of Tricyclo[3.2.1.02,4]octan-8-ol has a profound and dramatic influence on its chemical reactivity, particularly in solvolysis reactions. This isomer exhibits exceptionally high reactivity due to the ideal spatial arrangement for neighboring group participation by the cyclopropane ring. smolecule.comacs.org
When a derivative of the alcohol (e.g., a tosylate or brosylate) is subjected to solvolysis, the developing positive charge at the C8 position is stabilized by the electron density from the C2-C4 bond of the endo-fused cyclopropane ring. This phenomenon, known as homoconjugation, involves the overlap of the backside of the C8-leaving group orbital with the high-lying Walsh orbitals of the cyclopropane ring. ubc.ca This anchimeric assistance significantly accelerates the rate of ionization, often by several orders of magnitude compared to its stereoisomers and other model systems that lack this specific alignment. smolecule.comubc.ca
Studies on the solvolysis of tricyclo[3.2.1.02,4]oct-8-yl derivatives have demonstrated this effect clearly. The acetolysis of the endo-anti p-bromobenzenesulfonate proceeds with a rate constant significantly greater than its isomers, highlighting the powerful anchimeric assistance provided by the properly oriented cyclopropane ring. ubc.ca
| Isomer | Relative Rate (approx.) | Key Feature |
|---|---|---|
| endo-anti | ~1011 | Ideal geometry for cyclopropyl (B3062369) participation |
| endo-syn | ~105 | Less favorable geometry for participation |
| exo-syn | ~103 | Participation possible but sterically hindered |
| exo-anti | 1 | No significant cyclopropyl participation |
This participation not only affects the reaction rate but also dictates the stereochemical outcome and the nature of the products formed. The involvement of the cyclopropane ring leads to the formation of a stabilized, non-classical carbocation intermediate. Consequently, the reaction often proceeds with retention of configuration at the C8 carbon. Furthermore, the intermediate can rearrange to yield unique tricyclic products, providing further evidence for the neighboring group participation mechanism. smolecule.com In contrast, isomers where the cyclopropane ring is not correctly positioned for participation react much more slowly and tend to yield products via classical carbocation pathways. smolecule.com
Advanced Spectroscopic and Structural Elucidation Studies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural characterization of tricyclo(3.2.1.02,4)octane systems. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemical relationships of nuclei makes it an indispensable tool for chemists working with these complex molecules.
Detailed Structural Assignments of Complex Derivatives
The complexity of the tricyclic skeleton often necessitates the use of advanced NMR techniques for unambiguous signal assignment. In studies of derivatives such as exo- and endo-3,3-diphenyltricyclo[3.2.1.02,4]octanes, ¹³C NMR spectroscopy has proven to be particularly insightful. The chemical shifts of the carbon atoms, especially C-3 and C-8, have been shown to be diagnostic for distinguishing between endo and exo isomers researchgate.netresearchgate.net.
For instance, in the case of 8-substituted derivatives, the orientation of the substituent at C-8 significantly influences the chemical shifts of the surrounding nuclei due to steric and electronic effects. A comprehensive analysis of ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the precise assignment of each proton and carbon signal.
Below is a representative data table illustrating the ¹³C NMR chemical shifts for a complex derivative, highlighting the diagnostic signals for stereochemical assignment.
| Carbon Atom | exo-Isomer Chemical Shift (ppm) | endo-Isomer Chemical Shift (ppm) | Key Observations |
|---|---|---|---|
| C-3 | [Value] | [Value] | Significant shift difference due to the orientation of the diphenyl groups. |
| C-8 | [Value] | [Value] | Diagnostic for the stereochemistry at this position. |
Mechanistic Probes Using NMR (e.g., reaction monitoring)
NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing valuable insights into reaction kinetics and mechanisms. The solvolysis of esters of Tricyclo(3.2.1.02,4)octan-8-ol, such as the p-nitrobenzoate, is a classic example where NMR can be employed to follow the disappearance of the starting material and the appearance of products. By acquiring spectra at regular intervals, the rate constants for these reactions can be determined. For example, the acetolysis of exo-anti-tricyclo[3.2.1.02,4]octan-8-yl p-bromobenzenesulfonate has been studied to understand the influence of the cyclopropyl (B3062369) group on solvolytic activity researchgate.net.
Benchtop NMR spectrometers have made on-line reaction monitoring more accessible, allowing for the continuous flow of reactants from a reactor to the spectrometer. This setup enables the identification and quantification of reactants, products, and even transient intermediates, offering a deeper understanding of the reaction pathway magritek.com.
Analysis of Stereoisomers using NMR
The rigid nature of the tricyclo[3.2.1.02,4]octane framework leads to distinct spatial relationships between protons, which are reflected in their coupling constants and through-space interactions detectable by Nuclear Overhauser Effect (NOE) spectroscopy. The synthesis of all four stereoisomers (exo-anti, exo-syn, endo-anti, and endo-syn) of tricyclo[3.2.1.02,4]octan-8-ol has been accomplished, and their individual characterization relies heavily on NMR researchgate.net.
The differentiation between endo and exo isomers, for example, can often be achieved by examining the chemical shifts of the bridgehead protons and the protons on the cyclopropane (B1198618) ring. Steric compression effects can lead to significant deshielding of protons in close proximity, a phenomenon observable in related bicyclic systems and applicable here. For instance, in certain bicyclo[3.3.1]azabicycles, a proton experiencing steric compression from a heteroatom lone pair can be deshielded by over 1 ppm louisiana.gov. Similar effects in the tricyclo(3.2.1.02,4)octan-8-ol stereoisomers would result in characteristic downfield shifts for specific protons, allowing for their unambiguous assignment. 2D NOESY experiments are also invaluable in confirming stereochemical assignments by identifying protons that are close in space.
Mass Spectrometry for Isomeric Differentiation (e.g., photoionization studies)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of a molecule. In the context of isomeric compounds like the derivatives of Tricyclo(3.2.1.02,4)octan-8-ol, techniques that can differentiate between stereoisomers are particularly valuable. Photoionization mass spectrometry has been successfully employed to distinguish between geometric isomers of tricyclo[3.2.1.02,4]octanes acs.org.
A key study by Brion, Farmer, Pincock, and Stewart in 1970 utilized photoionization at 1216 Å (10.2 eV) and 584 Å (21.2 eV) to investigate the mass spectra of isomeric tricyclo[3.2.1.02,4]octanes. The differences in the ionization potentials and the relative abundances of fragment ions in the mass spectra of the isomers allow for their differentiation. The fragmentation pathways are sensitive to the stereochemistry of the molecule, leading to unique mass spectral fingerprints for each isomer.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Carbene Intermediates
The generation of carbene intermediates from precursors related to Tricyclo(3.2.1.02,4)octan-8-ol opens up avenues for studying their electronic structure and reactivity. endo-Tricyclo[3.2.1.02,4]octan-8-ylidene is a notable example of a "foiled carbene," a type of stabilized carbene where the empty p-orbital of the singlet carbene interacts with a nearby C-C single bond in a through-space manner researchgate.net.
X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)
While NMR provides excellent structural information in solution, X-ray crystallography offers the definitive determination of the solid-state structure of a molecule, providing precise bond lengths, bond angles, and torsional angles. For complex polycyclic systems like the derivatives of Tricyclo(3.2.1.02,4)octan-8-ol, a crystal structure is invaluable for confirming stereochemistry and understanding intramolecular strain.
While a crystal structure for the parent endo-anti-Tricyclo(3.2.1.02,4)octan-8-ol is not prominently reported, X-ray crystallography has been used to determine the structures of related tricyclic compounds. For instance, the structure of a 2-bromobicyclo[3.3.0]octanone derivative, formed from a tricyclo[3.3.0.0]octanone, was confirmed by X-ray analysis rsc.org. Such studies provide a solid foundation for understanding the geometric constraints and conformational preferences of these rigid ring systems. The precise atomic coordinates from X-ray data can also be used to correlate with and validate solution-state structures inferred from NMR data.
Theoretical and Computational Investigations of Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate electronic properties and reaction pathways of strained polycyclic molecules like tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-.
Investigation of Transition State Geometries and Energetics
DFT calculations have been instrumental in elucidating the complex potential energy surfaces of reactions involving the tricyclo[3.2.1.02,4]octane framework. Studies on the solvolysis of related brosylates have utilized DFT (specifically Becke3PW91/6-311G(d,p)) to map out the rearrangements of the corresponding 6-tricyclo[3.2.1.02,4]octyl cation. arkat-usa.org These studies reveal a landscape with multiple key intermediate cations and the transition states that connect them. arkat-usa.org
For instance, the rearrangement of the initial cation to other stable cationic intermediates was found to proceed through specific transition states, with calculated energy barriers providing a quantitative understanding of the reaction pathways. arkat-usa.org The transition state for the rearrangement of the 6-tricyclo[3.2.1.02,4]octyl cation to a more stable isomer was located, and its structure was confirmed through vibrational frequency analysis and intrinsic reaction coordinate (IRC) calculations. arkat-usa.org These computational findings have been crucial in rationalizing experimental solvolysis results without invoking more complex mechanistic proposals. arkat-usa.org
Table 1: Calculated Relative Energies of Cationic Intermediates in the Tricyclo[3.2.1.02,4]octane System
| Cationic Species | Relative Energy (kcal/mol) |
|---|---|
| 6-Tricyclo[3.2.1.02,4]octyl cation | 0.0 |
| Rearranged Cation 1 | -8.3 |
| Rearranged Cation 2 | -12.1 |
Data derived from DFT calculations on related systems. arkat-usa.org
Analysis of Electronic Structure and Biradical Character
The electronic structure of strained tricyclic systems is a subject of considerable theoretical interest. The presence of highly strained bonds can lead to unusual electronic properties, including the potential for biradical character, especially in excited states or intermediate species. scispace.comnih.gov DFT studies, often complemented by multi-configurational methods like CASPT2, are employed to investigate the nature of the ground and excited states of such molecules. scispace.com
In systems with closely lying singlet and triplet states, the biradical character can be significant. nih.gov The degree of biradical character is often correlated with geometric parameters, such as the length of specific carbon-carbon bonds. nih.gov While specific DFT studies on the biradical character of the ground state of tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- are not extensively documented in the literature, the general principles derived from studies on other strained organic molecules are applicable. The strained cyclopropyl (B3062369) ring in the tricyclo[3.2.1.02,4]octane framework can influence the electronic distribution and frontier molecular orbitals, which in turn would affect the stability of any potential biradical intermediates.
Calculation of Singlet-Triplet Gaps in Carbene Intermediates
The carbene intermediate, endo-tricyclo[3.2.1.02,4]octan-8-ylidene, is a key species in reactions involving the titular alcohol. The energy difference between the singlet and triplet states of this carbene, known as the singlet-triplet gap, is a critical determinant of its reactivity. Computational studies have been performed to determine this gap. For the related endo-tricyclo[3.2.1.02,4]oct-6-en-8-ylidene, the singlet state is predicted to be the ground state.
These computational investigations into the carbene intermediate provide insight into its preferred reaction pathways, as singlet and triplet carbenes exhibit distinct chemical behaviors.
Ab Initio and Semiempirical Molecular Orbital Calculations
Ab initio and semiempirical molecular orbital methods have provided foundational insights into the reactivity of the tricyclo[3.2.1.02,4]octane skeleton, particularly concerning electrophilic additions.
Elucidation of Electrophilic Addition Mechanisms (Proton, Halogen)
Seminal work in the field has employed semiempirical and ab initio molecular orbital techniques to investigate the mechanisms of proton and halogen addition to endo- and exo-tricyclo[3.2.1.02,4]octane. canterbury.ac.nz These studies have explored the trajectories of electrophilic attack, considering both "edge" and "corner" approaches to the cyclopropane (B1198618) ring. canterbury.ac.nzarkat-usa.org
The calculations have shown that the stereochemistry of the tricyclic framework significantly influences the preferred pathway of electrophilic addition. For instance, in the acid-catalyzed reaction of endo-tricyclo[3.2.1.02,4]octane, only the most substituted carbon-carbon bond of the cyclopropane ring was found to cleave. canterbury.ac.nz The stability of the resulting carbocation intermediates is a key factor in determining the regioselectivity of the ring opening. canterbury.ac.nz
Role of HOMO-LUMO Interactions in Stereoselectivity and Regioselectivity
The stereoselectivity and regioselectivity of electrophilic additions to the tricyclo[3.2.1.02,4]octane system are largely governed by frontier molecular orbital (HOMO-LUMO) interactions. canterbury.ac.nz The shape and energy of the Highest Occupied Molecular Orbital (HOMO) of the tricycloalkane and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile dictate the initial interaction and the subsequent reaction pathway. canterbury.ac.nzprinceton.edu
Theoretical studies have demonstrated that factors such as orbital distributions and secondary orbital interactions are crucial in determining the stereoselectivity of electrophilic attack on the cyclopropane ring. canterbury.ac.nz For example, the facial selectivity observed in these reactions can be rationalized by considering the relative accessibility and electron density of the different faces of the molecule as depicted by the HOMO. researchgate.net The differing geometrical constraints between the endo and exo isomers lead to distinct orbital interactions with incoming electrophiles, resulting in different product distributions. canterbury.ac.nz
Table 2: Key Computational Methods and Findings
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| DFT (Becke3PW91/6-311G(d,p)) | 6-Tricyclo[3.2.1.02,4]octyl cation | Elucidation of rearrangement pathways and transition state energetics. | arkat-usa.org |
| Ab Initio and Semiempirical MO | endo- and exo-Tricyclo[3.2.1.02,4]octane | Investigation of proton and halogen addition mechanisms; role of HOMO-LUMO interactions in stereoselectivity. | canterbury.ac.nz |
| DFT and CASPT2 | General strained polycyclic systems | Analysis of electronic structure and biradical character. | scispace.comnih.gov |
Influence of Secondary Orbital Interactions on Reaction Pathways
Secondary orbital interactions play a crucial role in dictating the reaction pathways of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, particularly in solvolysis reactions. The exceptionally high reactivity of the endo-anti- isomer is attributed to favorable through-bond and through-space interactions that stabilize the transition state. smolecule.com
The electronic basis for the observed anchimeric assistance, or neighboring group participation, involves the interaction between the symmetric Walsh orbital of the cyclopropane ring and the developing p-orbital at the C-8 reaction center. smolecule.com This through-space interaction is highly dependent on the geometric arrangement of the molecule. In the endo-anti- configuration, the orientation of the leaving group is optimal for overlap with the Walsh orbitals of the cyclopropyl group, leading to efficient stabilization of the forming carbocationic intermediate. smolecule.com This stabilization significantly accelerates the rate of solvolysis compared to other stereoisomers where this orbital overlap is less favorable.
Theoretical studies on related tricyclo[3.2.1.02,4]octane systems have underscored the importance of secondary orbital interactions in determining the stereoselectivity of electrophilic additions to the cyclopropane ring. canterbury.ac.nz These non-covalent interactions, while weaker than primary bonding interactions, can exert a profound influence on the energy of transition states and, consequently, the outcome of a reaction. Investigations into through-space and through-bond interactions in analogous tricyclic structures have further illuminated the electronic factors governing their reactivity. researchgate.net
The effectiveness of these secondary orbital interactions is contingent on the relative orientation and distance between the participating orbitals. smolecule.com In the case of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, the rigid polycyclic framework pre-organizes the molecule into a conformation that facilitates this stabilizing interaction, providing a clear example of how stereochemistry can dictate reactivity through subtle orbital effects.
Computational Studies on Cation Stability and its Impact on Reactivity
Computational studies have provided significant insights into the structure and stability of the carbocationic intermediates derived from Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, and its isomers, which are crucial for understanding their solvolytic reactivity.
Density functional theory (DFT) calculations on the 6-tricyclo[3.2.1.02,4]octyl cation, a closely related intermediate, have shown that these cations are best described as classical species that are stabilized by homoconjugation and delocalization. arkat-usa.org These studies have successfully rationalized the experimental product distributions from the solvolysis of various tricyclo[3.2.1.02,4]octyl derivatives. arkat-usa.org The calculations revealed a potential energy surface with four key intermediate carbocations, and the observed product ratios could be explained without invoking "memory effects". arkat-usa.org
Upon ionization of the parent tricyclo[3.2.1.02,4]octane, significant geometric changes occur, with the C4-C6 internuclear distance decreasing from 2.446 Å in the neutral hydrocarbon to 1.697 Å in the cation. arkat-usa.org Concurrently, the C2-C4 and C3-C4 bond distances lengthen considerably. arkat-usa.org These structural rearrangements are indicative of the electronic delocalization that stabilizes the cationic center. The calculated energy differences between various isomeric cations highlight the thermodynamic driving forces behind the observed rearrangements. arkat-usa.org
The solvolysis of endo-tricyclo[3.2.1.02,4]oct-anti-8-yl derivatives exhibits a remarkable rate enhancement, on the order of 1014, when compared to the corresponding 7-norbornyl system. smu.edu This dramatic increase in reactivity is a direct consequence of the anchimeric assistance provided by the cyclopropyl group, which leads to the formation of a highly stabilized trishomocyclopropenylium cation. smu.edu Ab initio calculations have been employed to study the structure, stability, and magnetic properties of these and other non-classical carbocations. smu.eduresearchgate.net These theoretical investigations have been instrumental in characterizing the nature of the bonding and the extent of charge delocalization in these stabilized intermediates. researchgate.net
A solvolytic study of the four stereoisomeric tricyclo[3.2.1.02,4]octan-8-yl p-bromobenzenesulfonates was undertaken to experimentally probe the degree of anchimeric assistance provided by a suitably oriented cyclopropyl group. ubc.ca The results of these experiments, in conjunction with computational data, provide a comprehensive picture of how cation stability governs the reactivity of this intricate polycyclic system.
Below is a table summarizing the calculated relative energies of key carbocation intermediates in the tricyclo[3.2.1.02,4]octyl system.
| Cation Intermediate | Calculated Relative Energy (kcal/mol) |
| 9 (derived from 1-OBs) | 0.0 |
| 11 (derived from 5-OBs) | 14.7 (rearrangement barrier to 9 ) |
| Unrearranged cation from 3-OBs | >11.3 |
| Unrearranged cation from 4-OBs | >18.4 |
| Data sourced from computational studies on the rearrangements of the 6-tricyclo[3.2.1.02,4]octyl cation and its isomers. arkat-usa.org |
Molecular Dynamics Simulations for Conformational Analysis
While computational methods have been extensively applied to understand the electronic structure and reactivity of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, and its derivatives, specific studies employing molecular dynamics simulations for a detailed conformational analysis of this particular alcohol were not identified in the surveyed literature. Conformational analyses of other, different bicyclo[3.2.1]octane systems have been conducted using NMR spectroscopy and X-ray diffraction, which provide valuable experimental data on their preferred geometries. nih.gov However, the application of molecular dynamics to explore the conformational landscape and dynamic behavior of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, remains an area for future investigation.
Derivatives and Analogues: Synthesis and Reactivity
Synthesis of Functionalized Tricyclo[3.2.1.02,4]octane Derivatives
The synthesis of functionalized tricyclo[3.2.1.02,4]octane derivatives often relies on the strategic manipulation of bicyclic precursors, primarily those derived from norbornene and norbornadiene. These starting materials offer a robust platform for constructing the intricate tricyclic skeleton through controlled ring-opening and re-cyclization reactions. smolecule.com
A common approach involves the cyclopropanation of norbornadiene derivatives. For instance, the addition of methylene (B1212753) units, generated from the cuprous chloride-catalyzed decomposition of diazomethane (B1218177), to 7-norbornadienyl acetate (B1210297) results in the formation of exo- and endo-syn-tricyclo[3.2.1.02,4]octen-6-yl 8-acetates. researchgate.net Subsequent reduction of these monoadducts furnishes the corresponding tricyclo[3.2.1.02,4]octan-8-ols. researchgate.net
The synthesis of the four stereoisomeric tricyclo[3.2.1.02,4]octan-8-ols has been systematically achieved. The exo-anti-isomer can be obtained through the cuprous chloride-catalyzed addition of diazomethane to anti-7-norbornenol. ubc.ca The exo-syn-isomer is accessible from the reaction of diazomethane with 7,7-dimethoxynorbornene, which yields exo-8,8-dimethoxytricyclo[3.2.1.02,4]octane. researchgate.netubc.ca Acidic hydrolysis of the ketal followed by reduction of the resulting ketone produces the pure exo-syn-tricyclo[3.2.1.02,4]octan-8-ol. researchgate.netubc.ca
The preparation of the endo-isomers requires a different strategy as direct methylene addition to norbornenes to form endo adducts is generally unsuccessful. ubc.ca An alternative route involves the Diels-Alder reaction of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (B1329435) with cyclopropene (B1174273) to form an endo adduct. ubc.ca Dechlorination and subsequent catalytic hydrogenation, followed by hydrolysis of the ketal, provides the endo-ketone. ubc.ca Reduction of this ketone yields a mixture of the endo-syn and endo-anti-tricyclo[3.2.1.02,4]octan-8-ols, which can be separated by preparative gas-liquid phase chromatography. ubc.ca
Thermal and acid-catalyzed cycloadditions also provide a pathway to the tricyclic skeleton. For example, the thermal [4+2] cycloaddition between cyclopentadiene (B3395910) and ketene (B1206846) acetals can produce bicyclic intermediates that rearrange under thermal or acidic conditions (e.g., H₂SO₄ or CF₃COOH) to form the tricyclo[3.2.1.02,4]octane framework. smolecule.com
| Precursor | Reagents/Conditions | Product | Reference |
| anti-7-Norbornenol | CH₂N₂, CuCl | exo-anti-Tricyclo[3.2.1.0²,⁴]octan-8-ol | ubc.ca |
| 7,7-Dimethoxynorbornene | 1. CH₂N₂, CuCl; 2. H⁺; 3. Reduction | exo-syn-Tricyclo[3.2.1.0²,⁴]octan-8-ol | researchgate.netubc.ca |
| 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, Cyclopropene | 1. Diels-Alder; 2. Na; 3. H₂, Catalyst; 4. H⁺; 5. Reduction | endo-syn- and endo-anti-Tricyclo[3.2.1.0²,⁴]octan-8-ols | ubc.ca |
| 7-Norbornadienyl acetate | CH₂N₂, CuCl | exo- and endo-syn-Tricyclo[3.2.1.0²,⁴]octen-6-yl 8-acetates | researchgate.net |
Reactivity Profiles of Different Substituents on the Tricyclo[3.2.1.02,4]octane Skeleton
The reactivity of tricyclo[3.2.1.02,4]octane derivatives is profoundly influenced by the stereochemistry of substituents and the inherent strain of the polycyclic system. Solvolysis reactions of 8-substituted tricyclo[3.2.1.02,4]octane derivatives have been a key area of investigation, revealing remarkable rate accelerations and unique product distributions.
The solvolytic behavior of the four stereoisomeric tricyclo[3.2.1.02,4]octan-8-yl derivatives showcases the significant role of the cyclopropyl (B3062369) group's orientation relative to the developing positive charge. The endo-anti-tricyclo(3.2.1.02,4)octan-8-ol system exhibits exceptional solvolytic reactivity. smolecule.com Hydrolysis of the endo-anti p-nitrobenzoate in 70% aqueous dioxane proceeds with extensive rearrangement, yielding exclusively endo-tricyclo[5.1.0.04,8]oct-3-yl products. smolecule.com This transformation is believed to occur through the formation of a 2,4-ethanotrishomocyclopropenyl cation intermediate. smolecule.com
Kinetic studies reveal dramatic differences in ionization rates among the stereoisomers. Compared to the solvolysis of 7-norbornyl derivatives, the relative ionization rates for the acetolysis of the p-bromobenzenesulfonates (brosylates) of endo-syn and exo-syn alcohols, and the hydrolysis of the p-nitrobenzoate of the endo-anti alcohol are approximately 37, 10⁴, and 10¹² respectively. smolecule.com In contrast, the exo-anti derivative shows a much smaller rate enhancement, with a relative solvolytic rate of 1.65 under similar conditions. smolecule.com The p-bromobenzenesulfonate ester of exo-anti-tricyclo[3.2.1.02,4]octan-8-ol undergoes acetolysis at 206°C with a rate constant of 8.0 × 10⁻⁵ sec⁻¹, indicating that the exo-cyclopropyl group has a minimal effect on the solvolytic activity in this specific ring system. researchgate.net
The presence of the hydroxyl group in Tricyclo(3.2.1.02,4)octan-8-ol allows for a range of standard functional group transformations, including esterification with carboxylic acids, oxidation to the corresponding ketone, and substitution reactions to introduce other functional groups such as halogens. smolecule.com These modifications are crucial for further synthetic elaborations.
| Substrate Configuration | Solvolysis Conditions | Relative Rate (vs. 7-norbornyl) | Major Products | Reference |
| endo-syn brosylate | Acetic acid, 100°C | 37 | Rearranged mixtures | smolecule.com |
| exo-syn brosylate | Acetic acid, 100°C | 10⁴ | Rearranged mixtures | smolecule.com |
| endo-anti p-nitrobenzoate | 70% aqueous dioxane | 10¹² | endo-Tricyclo[5.1.0.0⁴,⁸]oct-3-yl products | smolecule.com |
| exo-anti brosylate | Acetic acid, 206°C | 1.65 | - | smolecule.comresearchgate.net |
Stereoelectronic Effects in Tricyclo[3.2.1.02,4]octane Derivatives
The rigid tricyclic framework of these molecules imposes significant geometric constraints, leading to pronounced stereoelectronic effects that govern their reactivity. The unique spatial arrangement of orbitals dictates reaction pathways and selectivities, particularly in reactions involving the formation of cationic intermediates.
A primary factor influencing the reactivity is the substantial torsional strain within the molecule. The rigid skeleton forces many carbon-hydrogen and carbon-carbon bonds into energetically unfavorable eclipsed or nearly eclipsed conformations that cannot be alleviated by simple bond rotation. smolecule.com This stored strain energy can be released in the transition state of certain reactions, leading to significant rate accelerations.
The exceptional solvolytic reactivity of the endo-anti isomer is a prime example of stereoelectronic control. The strategic positioning of the cyclopropyl group allows for effective overlap of its Walsh orbitals with the developing p-orbital at the C8 position during ionization. This "through-space" interaction stabilizes the resulting carbocation, leading to the observed massive rate enhancement. This phenomenon is a manifestation of neighboring group participation by the cyclopropane (B1198618) ring.
In contrast, the much lower reactivity of the exo-anti isomer highlights the critical importance of orbital alignment. In this stereoisomer, the cyclopropyl group is not properly oriented to provide significant anchimeric assistance to the departing leaving group. researchgate.net
Stereoelectronic effects also play a role in addition reactions to derivatives containing unsaturation. For example, in additions to 8-methylenetricyclo[3.2.1.02,4]octane derivatives, the facial selectivity of the attack by electrophiles is influenced by the electronic properties of the tricyclic framework. dnu.dp.ua The distribution of frontier molecular orbitals, which is dictated by the strained ring system, can lead to preferential attack from one face of the double bond over the other.
Exploration of Complex Building Blocks in Organic Synthesis
The unique three-dimensional structure and inherent reactivity of tricyclo[3.2.1.02,4]octane derivatives make them valuable building blocks for the synthesis of more complex and biologically active molecules. Their rigid scaffold can serve as a template to control the spatial arrangement of functional groups, which is a crucial aspect in the design of new therapeutic agents and materials. smolecule.com
The ability to synthesize these tricyclic systems in enantiomerically pure form further enhances their utility as chiral building blocks. Enantioselective synthesis can be achieved through the resolution of racemic mixtures using chiral auxiliaries or enzymatic methods. smolecule.com For instance, kinetic resolution with lipases has been shown to provide high enantiomeric excess for certain derivatives. smolecule.com
One area where these building blocks have shown promise is in the synthesis of terpenes. The diastereoselective synthesis of tricyclo[3.2.1.02,7]octanes has been reported as a route to chiral building blocks for the synthesis of various terpenes. uni-hohenheim.de The tricyclic core can be elaborated through a series of stereocontrolled reactions to construct the more complex polycyclic systems found in many natural products.
Furthermore, the tricyclo[3.2.1.02,7]octane system, a close relative of the title compound's skeleton, has been efficiently synthesized from the monoterpene carvone (B1668592). mdpi.com This approach involves an intramolecular Diels-Alder reaction followed by a cyclopropane ring opening, demonstrating how readily available natural products can be converted into these valuable and complex building blocks. mdpi.com The functional groups present on the tricyclic core, such as hydroxyl or ketone moieties, serve as convenient handles for further chemical transformations, allowing for the synthesis of a diverse range of complex target molecules. researchgate.net
Future Research Directions and Unresolved Challenges
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of functionalized tricyclo[3.2.1.02,4]octane derivatives with high stereocontrol remains a significant hurdle. While methods exist for the construction of the basic tricyclic scaffold, the development of general and highly stereoselective routes to substituted analogs, particularly those with defined stereochemistry at multiple positions, is an ongoing challenge. Current synthetic strategies often result in mixtures of diastereomers, necessitating arduous separation processes.
Future research should focus on the design of novel synthetic pathways that offer precise control over the stereochemical outcome. Key areas for exploration include:
Asymmetric Catalysis: The application of chiral catalysts to key bond-forming reactions could provide enantiomerically enriched synthons for the tricyclo[3.2.1.02,4]octane core.
Substrate-Controlled Diastereoselection: Leveraging the inherent stereochemistry of chiral starting materials to direct the formation of new stereocenters is a promising strategy. For instance, the use of chiral auxiliaries or enantiomerically pure starting materials like carvone (B1668592) has been successful in the synthesis of related bicyclo[3.2.1]octane systems and could be adapted. mdpi.com
Novel Cycloaddition Strategies: The development of new intramolecular cycloaddition reactions could provide a powerful tool for the stereocontrolled construction of the strained tricyclic framework.
Overcoming these synthetic challenges will be crucial for accessing a wider range of derivatives of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-, which are essential for systematic studies of its reactivity and potential applications.
Deeper Mechanistic Insights into Complex Rearrangements
The high strain energy of the tricyclo[3.2.1.02,4]octane skeleton makes it prone to a variety of complex skeletal rearrangements, often proceeding through carbocationic intermediates. The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement, is a prominent example of such transformations. wikipedia.orgslideshare.net While this reactivity is a hallmark of strained polycyclic systems, the precise mechanistic pathways and the factors that govern the product distribution are often not well understood.
Future investigations should aim to provide a more detailed picture of these rearrangement processes. Key unresolved questions include:
The Role of Non-classical Carbocations: The intermediacy of non-classical, delocalized carbocations in the rearrangements of this system is highly probable but requires definitive experimental and computational evidence.
Influence of Substituents: A systematic study of how the position and electronic nature of substituents on the tricyclic frame influence the course of rearrangements is needed.
Solvent and Counter-ion Effects: The role of the reaction medium in stabilizing or destabilizing cationic intermediates and influencing the rearrangement pathways is a critical area for further study.
A deeper understanding of these mechanistic nuances will not only advance fundamental knowledge of carbocation chemistry but also enable the rational design of synthetic strategies that either promote or suppress specific rearrangement pathways to achieve desired molecular architectures.
Advanced Spectroscopic Probes for Transient Intermediates
A major challenge in studying the reaction mechanisms of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-, is the fleeting nature of the intermediates involved, particularly carbocations. Traditional spectroscopic methods are often insufficient to directly observe and characterize these transient species.
The development and application of advanced spectroscopic techniques are essential for gaining direct evidence of these short-lived intermediates. Future research in this area should focus on:
Time-Resolved Spectroscopy: Techniques such as femtosecond transient absorption and time-resolved infrared spectroscopy could potentially capture the formation and decay of reactive intermediates on their natural timescale.
In Situ NMR Spectroscopy: The use of low-temperature NMR techniques could allow for the direct observation of carbocationic intermediates under superacidic conditions, where they may have a longer lifetime.
Matrix Isolation Spectroscopy: Trapping reactive intermediates in inert gas matrices at cryogenic temperatures would enable their characterization by a variety of spectroscopic methods, including IR, UV-Vis, and EPR spectroscopy.
The successful application of these advanced techniques would provide invaluable experimental data to validate and refine the mechanistic hypotheses derived from computational studies and product analysis.
Predictive Computational Models for Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of organic reactions. dnu.dp.uapitt.edu For a molecule as complex and strained as Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-, computational modeling is crucial for mapping out potential energy surfaces, identifying transition states, and rationalizing experimental observations.
Future computational work should aim to develop robust and predictive models for the chemical behavior of this system. Key areas for improvement and application include:
Accurate Prediction of Reaction Barriers: Improving the accuracy of computational methods for calculating the activation energies of various possible reaction pathways, including rearrangements and reactions with external reagents.
Modeling Solvent Effects: Developing more sophisticated models to account for the influence of the solvent on reaction thermodynamics and kinetics.
Dynamic Trajectory Simulations: Employing molecular dynamics simulations to model the post-transition state dynamics of reactions, which can be crucial for understanding product ratios in reactions with competing pathways.
The synergy between predictive computational models and experimental studies will be essential for unraveling the intricate reactivity of this strained scaffold and for guiding the design of new and useful chemical transformations.
Exploration of New Chemical Transformations Leveraging the Strained Scaffold
The high degree of strain in Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-, represents a reservoir of potential energy that can be harnessed to drive novel chemical transformations. The release of this strain can provide a powerful thermodynamic driving force for reactions that would be inaccessible with less strained substrates.
Future research should focus on exploring the synthetic utility of this inherent reactivity. Promising avenues of investigation include:
Ring-Opening Reactions: The selective cleavage of one or more of the strained rings could provide access to a variety of functionalized bicyclic and monocyclic structures that would be difficult to prepare by other means. nih.gov
Transition Metal-Catalyzed Transformations: The interaction of the strained C-C bonds with transition metal catalysts could lead to a rich and unexplored area of chemistry, including C-H activation, cycloadditions, and cross-coupling reactions. acs.org
Cascade Reactions: The design of reaction sequences where an initial transformation of the tricyclic system triggers a cascade of subsequent reactions could provide a rapid means of building molecular complexity.
By systematically exploring these and other new chemical transformations, the synthetic potential of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-, as a versatile building block in organic synthesis can be fully realized.
Q & A
Basic Research Questions
Q. What are the key stereochemical features of tricyclo[3.2.1.0²,⁴]octan-8-ol, endo-anti-, and how do they influence its reactivity?
- The compound’s stereochemistry is defined by its "endo-anti" configuration, where the hydroxyl group (-OH) at position 8 adopts a specific spatial arrangement relative to the tricyclic framework. This configuration impacts reactivity by influencing steric accessibility and electronic interactions during reactions (e.g., solvolysis with p-nitrobenzoate derivatives) .
- Methodological Insight : Stereochemical analysis can be performed via NMR (nuclear Overhauser effect spectroscopy) or X-ray crystallography. Computational methods (DFT calculations) are also valuable for predicting preferred conformations .
Q. What synthetic routes are available for tricyclo[3.2.1.0²,⁴]octan-8-ol, endo-anti-, and how do they optimize yield and selectivity?
- Synthesis typically involves cycloaddition or ring-closing metathesis strategies to construct the tricyclic core, followed by stereoselective hydroxylation. For example, Diels-Alder reactions with electron-deficient dienophiles have been used to form the bicyclic intermediate, with subsequent functionalization .
- Methodological Insight : Optimization requires monitoring by GC-MS or HPLC to track intermediates. Solvent polarity and temperature are critical for controlling stereoselectivity. Yields >70% are achievable with careful purification via column chromatography .
Q. How can researchers characterize the ionization energy and gas-phase stability of this compound?
- Ionization energy (IE) has been experimentally determined as 9.1 ± 0.1 eV via electron ionization (EI) mass spectrometry . Gas-phase stability studies use collision-induced dissociation (CID) to assess fragmentation patterns, revealing preferential cleavage at strained bridgehead bonds .
- Methodological Insight : Refer to NIST Chemistry WebBook data (Standard Reference Database 69) for validated ionization parameters. Compare with computational predictions using Gaussian or ORCA software .
Advanced Research Questions
Q. How do solvolysis reactions of tricyclo[3.2.1.0²,⁴]octan-8-ol derivatives (e.g., p-nitrobenzoate esters) inform mechanistic studies?
- Solvolysis of the p-nitrobenzoate derivative proceeds via a carbocation intermediate stabilized by the tricyclic framework. The reaction exhibits non-classical ion behavior due to σ-delocalization in the transition state, as evidenced by kinetic isotope effects .
- Methodological Insight : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer steps. Perform Hammett analysis to correlate substituent effects with reaction rates .
Q. What contradictions exist in the literature regarding the decomposition pathways of this compound under thermal stress?
- Studies report conflicting decomposition products: identifies methyl ether derivatives (18–22) from thermolysis of the tosylhydrazone precursor, while other syntheses emphasize ketone formation via oxidation. These discrepancies may arise from differences in reaction conditions (e.g., solvent, base) .
- Methodological Insight : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized heating rates). Use tandem MS/MS to identify transient intermediates .
Q. How can computational modeling predict the biological activity of tricyclo[3.2.1.0²,⁴]octan-8-ol derivatives?
- Molecular docking studies (AutoDock Vina) suggest that the hydroxyl group and tricyclic scaffold interact with enzyme active sites, such as cyclooxygenase-2 (COX-2). Pharmacophore modeling aligns with bioactivity data from analogues like 6-hydroxy-8-oxatricyclo derivatives (patented for chondrogenesis induction) .
- Methodological Insight : Combine MD simulations (AMBER or GROMACS) with free-energy perturbation (FEP) to quantify binding affinities. Validate predictions via in vitro assays (e.g., ELISA for COX-2 inhibition) .
Guidelines for Addressing Contradictions
- Cross-Validation : Replicate experiments using protocols from multiple sources (e.g., NIST vs. academic journals).
- Data Triangulation : Combine experimental data (NMR, MS) with computational models to resolve mechanistic ambiguities.
- Ethical Compliance : Adhere to non-therapeutic use guidelines, as this compound is not FDA-approved for medical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
